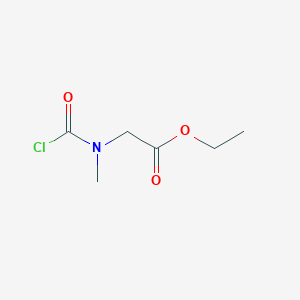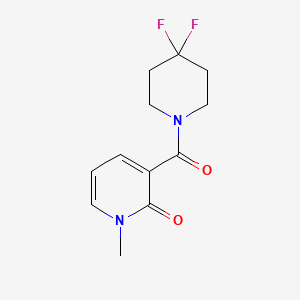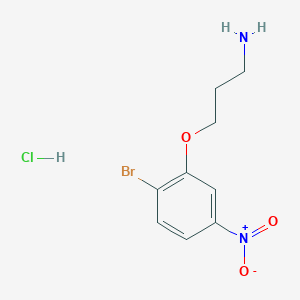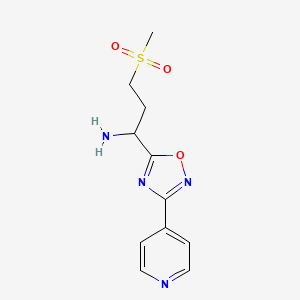
3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H16Cl2N4O3S and its molecular weight is 355.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has highlighted the potential of 1,3,4-oxadiazole derivatives, which are structurally related to 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine, in anticancer applications. These compounds, including those with a tetrahydropyridine moiety, have been studied for their anticancer activities, particularly against breast cancer cell lines. The synthesis process and biological activities of these compounds have been extensively researched (Redda & Gangapuram, 2007).
Antimicrobial Activities
The antimicrobial properties of similar compounds, especially those derived from isonicotinic acid hydrazide, have been explored. These studies have led to the development of new 1,2,4-triazoles and their evaluation for antimicrobial effectiveness, demonstrating promising results against various microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
GPR119 Agonist Properties
In the field of metabolic disorders, derivatives of 1,2,4-oxadiazol, similar in structure to the compound , have been identified as potent GPR119 agonists. These compounds have shown effectiveness in augmenting insulin secretion and managing plasma glucose levels in diabetic animal models, suggesting potential applications in diabetes treatment (Kubo et al., 2021).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with pyridinyl moieties, have been a subject of extensive research. These studies not only explore the chemical synthesis routes but also investigate the physical and chemical properties of these compounds, aiding in the understanding of their potential applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antioxidant and Anti-inflammatory Activities
Research into 1,3,4-oxadiazol derivatives has also revealed their antioxidant and anti-inflammatory potential. Certain derivatives have shown significant activity, outperforming standard antioxidants like ascorbic acid in tests (Sravya et al., 2019).
Propiedades
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-19(16,17)7-4-9(12)11-14-10(15-18-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIBCGBILFOQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)

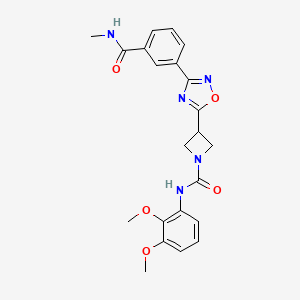

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)
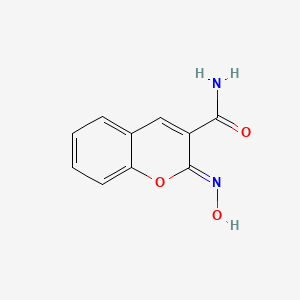
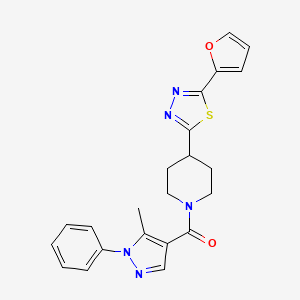
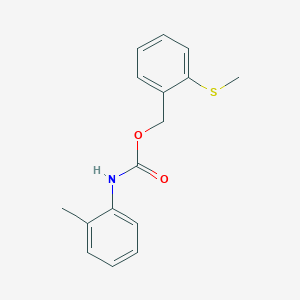
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)
